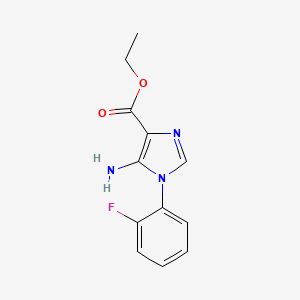![molecular formula C9H6BrFN2S B1374063 2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole CAS No. 1342411-20-4](/img/structure/B1374063.png)
2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole
Overview
Description
This compound contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. It also has a bromine atom and a fluorine atom attached to different phenyl rings, which are six-membered carbon rings with alternating single and double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, followed by the introduction of the bromine and fluorine atoms through halogenation reactions. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The presence of the bromine and fluorine atoms, which are both highly electronegative, would likely have a significant effect on the electronic structure of the molecule. These atoms would pull electron density towards themselves, creating areas of partial negative charge. This could affect the reactivity of the molecule .Chemical Reactions Analysis
As a halogenated compound, “2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole” might undergo various types of reactions, including nucleophilic substitution or elimination reactions. The specific reactions would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could increase the compound’s density and boiling point compared to similar compounds without these halogens .Scientific Research Applications
Photodynamic Therapy Application
The compound was utilized in the synthesis and characterization of new zinc phthalocyanine, which has high singlet oxygen quantum yield and good fluorescence properties. This makes it a promising candidate as a Type II photosensitizer for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Quantum Chemical Analysis
The compound was involved in the synthesis of adamantane-1,3,4-thiadiazole hybrid derivatives, which were structurally analyzed using various methods including crystallography and quantum theory of atoms-in-molecules (QTAIM). This detailed analysis was instrumental in understanding the nature of noncovalent interactions in the compounds (El-Emam et al., 2020).
Anticancer Agent Development
Derivatives of the compound have been synthesized and evaluated for their potential as anticancer agents. These studies have demonstrated that certain derivatives exhibit strong cytotoxicity against various cancer cells, indicating their potential utility in chemotherapy (Karki et al., 2011).
Neuroprotective Activity Studies
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, a derivative, has demonstrated significant neuroprotective activity in neuronal cultures exposed to neurotoxic agents. This compound inhibited the proliferation of various tumor cells while having a trophic effect on neuronal cells, showcasing its potential in cancer and neurodegenerative disease treatment (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2S/c10-9-13-12-8(14-9)5-6-3-1-2-4-7(6)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFZDKLTMIPVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(S2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



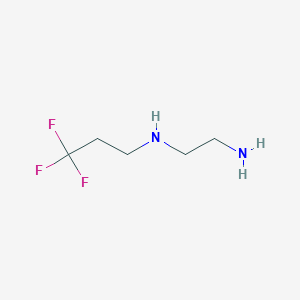
![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)
![{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1373983.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile](/img/structure/B1373988.png)
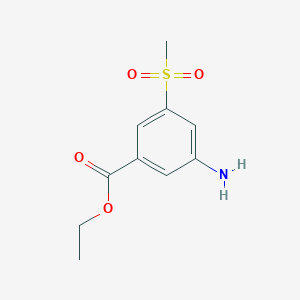
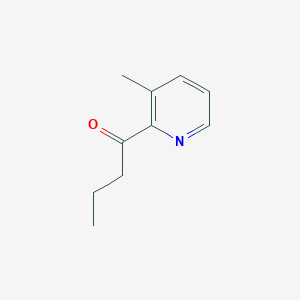
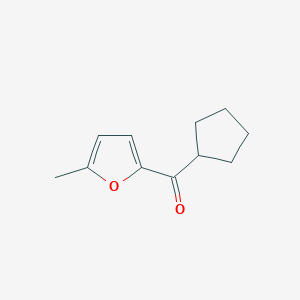
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)
![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine](/img/structure/B1374000.png)
